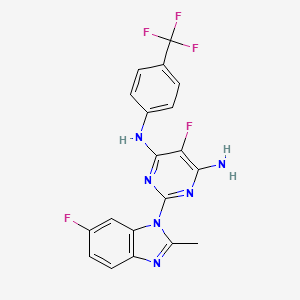

Unesbulin

説明

特性

IUPAC Name |

5-fluoro-2-(6-fluoro-2-methylbenzimidazol-1-yl)-4-N-[4-(trifluoromethyl)phenyl]pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F5N6/c1-9-26-13-7-4-11(20)8-14(13)30(9)18-28-16(25)15(21)17(29-18)27-12-5-2-10(3-6-12)19(22,23)24/h2-8H,1H3,(H3,25,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLWOOPCEXYVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=NC(=C(C(=N3)NC4=CC=C(C=C4)C(F)(F)F)F)N)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F5N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610964-64-1 | |

| Record name | Unesbulin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610964641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNESBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4HZ70S62Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unesbulin's Interaction with the Colchicine Binding Site of Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unesbulin (also known as PTC596) is a novel, orally bioavailable small molecule that targets the colchicine-binding site on β-tubulin.[1][2][3] This interaction inhibits tubulin polymerization, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent apoptosis in cancer cells.[1][2] Notably, this compound is not a substrate for the P-glycoprotein transporter, suggesting potential utility in treating multidrug-resistant tumors.[1] This technical guide provides an in-depth overview of this compound's binding affinity for the tubulin colchicine site, details established experimental protocols for its characterization, and illustrates the associated mechanism of action.

Quantitative Data on Tubulin Interaction

While direct binding affinity constants (Kd or Ki) for this compound are not publicly available, the following table summarizes related quantitative data for compounds targeting the colchicine site to provide a comparative context. This includes the half-maximal inhibitory concentration (IC50) for tubulin polymerization, a functional consequence of binding.

| Compound | Parameter | Value | Cell Line/System | Reference |

| Analogue G13 | IC50 (Tubulin Polymerization) | 13.5 µM | In vitro | [4] |

| Colchicine | IC50 (Tubulin Polymerization) | 8.1 µM | In vitro | [4] |

| Colchicine | IC50 (Cytotoxicity) | 7.40 µM | HepG-2 | [5] |

| Colchicine | IC50 (Cytotoxicity) | 9.32 µM | HCT-116 | [5] |

| Colchicine | IC50 (Cytotoxicity) | 10.41 µM | MCF-7 | [5] |

| DJ95 | IC50 (Cytotoxicity) | 24.7 ± 4.9 nM | A375 | [6] |

| CH-2-77 | IC50 (Cytotoxicity) | 2.5 nM | TNBC cells | [7] |

Mechanism of Action: Microtubule Destabilization

This compound exerts its anticancer effects by binding to the colchicine site located at the interface between α- and β-tubulin heterodimers.[1] This binding event prevents the conformational changes required for tubulin dimers to polymerize into microtubules. The resulting inhibition of microtubule formation disrupts the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[1][2]

Caption: Mechanism of action of this compound.

Experimental Protocols for Characterizing this compound-Tubulin Binding

The following are detailed methodologies for key experiments that can be employed to characterize the binding affinity of this compound for the colchicine site on tubulin.

Tryptophan Fluorescence Quenching Assay

This assay measures the decrease in the intrinsic fluorescence of tryptophan residues in tubulin upon ligand binding.

Principle: The binding of a ligand, such as this compound, to tubulin can alter the microenvironment of tryptophan residues, leading to a quenching of their fluorescence. The extent of quenching is proportional to the amount of ligand-bound tubulin, allowing for the determination of the dissociation constant (Kd).

Protocol:

-

Protein Preparation: Purified tubulin is diluted to a final concentration of 1 µM in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8).

-

Ligand Preparation: A stock solution of this compound is prepared in DMSO and then serially diluted in the assay buffer to create a range of concentrations.

-

Fluorescence Measurement:

-

The fluorescence of the tubulin solution is measured using a spectrofluorometer with an excitation wavelength of 295 nm and an emission scan from 310 to 400 nm. The peak emission is typically around 335 nm.[8]

-

Aliquots of the this compound solution are titrated into the tubulin solution, and the fluorescence spectrum is recorded after each addition and a brief incubation period (e.g., 5 minutes) to allow for binding equilibrium.

-

-

Data Analysis:

-

The fluorescence intensity at the emission maximum is corrected for dilution and any inner filter effect caused by the absorbance of this compound at the excitation or emission wavelengths.[9][10] The inner filter effect can be corrected by performing a control titration of this compound into a solution of N-Acetyl-L-tryptophanamide (NATA).[9]

-

The change in fluorescence is plotted against the this compound concentration, and the data are fitted to a suitable binding isotherm (e.g., the Stern-Volmer equation or a one-site binding model) to calculate the Kd.[8]

-

Caption: Workflow for Tryptophan Fluorescence Quenching Assay.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: The binding of this compound to tubulin will either release (exothermic) or absorb (endothermic) heat. By measuring this heat change as a function of the molar ratio of the reactants, the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction can be determined.

Protocol:

-

Sample Preparation:

-

Purified tubulin and this compound are extensively dialyzed against the same buffer (e.g., PEM buffer) to minimize heats of dilution.[11]

-

The concentrations of the protein and ligand are accurately determined. A typical starting concentration is 10 µM tubulin in the sample cell and 100 µM this compound in the syringe.[12]

-

All solutions must be thoroughly degassed before use.[11]

-

-

ITC Experiment:

-

The ITC instrument is equilibrated at the desired temperature (e.g., 25°C).

-

A series of small injections (e.g., 2 µL) of the this compound solution are titrated into the tubulin solution in the sample cell.[13]

-

The heat change after each injection is measured relative to a reference cell containing buffer.

-

-

Data Analysis:

-

The heat of dilution is determined by a control experiment where this compound is injected into the buffer alone and is subtracted from the experimental data.

-

The integrated heat per injection is plotted against the molar ratio of this compound to tubulin.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine Ka, ΔH, and n.[11] The dissociation constant (Kd) is calculated as 1/Ka.

-

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein.

Principle: The binding of a ligand to its target protein can stabilize the protein's structure, increasing its melting temperature (Tm). CETSA measures this thermal shift to confirm target engagement in intact cells.

Protocol:

-

Cell Treatment:

-

Cultured cancer cells are treated with either this compound at various concentrations or a vehicle control (e.g., DMSO).

-

The cells are incubated to allow for drug uptake and target binding.[14]

-

-

Thermal Challenge:

-

The treated cell suspensions are aliquoted and heated to a range of temperatures for a fixed duration (e.g., 3 minutes).[14]

-

-

Cell Lysis and Protein Separation:

-

The cells are lysed (e.g., by freeze-thaw cycles), and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.

-

-

Protein Quantification:

-

Data Analysis:

-

The amount of soluble tubulin is plotted against temperature for both the this compound-treated and vehicle-treated samples, generating melting curves.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. The magnitude of the shift can be related to the binding affinity. Isothermal dose-response curves can also be generated by treating cells with a range of drug concentrations and heating at a single temperature corresponding to the steep part of the melting curve.[14]

-

Downstream Signaling and Cellular Consequences

The primary and most well-documented consequence of this compound's binding to tubulin is the disruption of microtubule dynamics. This directly leads to:

-

G2/M Cell Cycle Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, causing them to accumulate in the G2/M phase of the cell cycle.[1][2]

-

Apoptosis: Prolonged arrest at the G2/M checkpoint activates the intrinsic apoptotic pathway, leading to programmed cell death.

While this compound was initially identified through its ability to reduce the activity of the B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI1) protein, subsequent studies suggest this is likely a downstream consequence of the G2/M arrest rather than a direct effect of this compound.[1]

Caption: Downstream consequences of this compound-tubulin binding.

Conclusion

This compound is a promising anticancer agent that targets the colchicine binding site of tubulin, leading to microtubule destabilization and cell death. While specific binding affinity data remains to be published, established biophysical and cellular techniques provide a clear path for the detailed characterization of its interaction with tubulin. Further investigation into the precise thermodynamic and kinetic parameters of this compound binding will be crucial for the continued development and optimization of this and other next-generation microtubule-targeting agents.

References

- 1. scientificarchives.com [scientificarchives.com]

- 2. scientificarchives.com [scientificarchives.com]

- 3. scientificarchives.com [scientificarchives.com]

- 4. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Colchicine-binding site agent CH-2-77 as a potent tubulin inhibitor suppressing triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 13. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. drugtargetreview.com [drugtargetreview.com]

Unesbulin's Impact on Glioblastoma Cell Proliferation: A Technical Overview

For Research, Scientific, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The relentless proliferation of glioblastoma cells contributes significantly to its poor prognosis. Unesbulin (formerly PTC596), a novel small-molecule inhibitor, has emerged as a promising therapeutic agent, demonstrating potent anti-proliferative effects in preclinical models of glioblastoma. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on glioblastoma cell proliferation, and detailed experimental protocols for key assays. The primary mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent downstream effects on critical oncogenic pathways, including the modulation of BMI-1 protein levels. This document synthesizes available preclinical data to serve as a comprehensive resource for researchers and drug development professionals in the field of neuro-oncology.

Mechanism of Action: Dual Impact on Microtubules and BMI-1 Signaling

This compound exerts its anti-proliferative effects on glioblastoma cells through a primary mechanism of action as a tubulin-binding agent.[1][2] Unlike many other tubulin inhibitors, this compound is orally bioavailable and not a substrate for the P-glycoprotein transporter, which is a common mechanism of drug resistance in cancer.[2]

1.1. Inhibition of Tubulin Polymerization

This compound binds to the colchicine site on β-tubulin, disrupting the polymerization of microtubules.[2][3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, particularly in the formation of the mitotic spindle. By inhibiting microtubule formation, this compound induces a potent G2/M phase cell cycle arrest, leading to mitotic abnormalities and ultimately, apoptosis in cancer cells.[3][4]

1.2. Modulation of BMI-1

Initially, this compound was identified for its ability to reduce the levels of B-cell-specific Moloney murine leukemia virus insertion site-1 (BMI-1) protein.[4][5] BMI-1 is a key component of the Polycomb Repressive Complex 1 (PRC1) and is highly expressed in glioblastoma, where it is implicated in cancer stem cell self-renewal and resistance to therapy.[1][6] Subsequent research has suggested that the downregulation of BMI-1 by this compound is a post-translational event, likely a downstream consequence of the G2/M arrest induced by tubulin inhibition.[2][7] This dual effect on both the cytoskeleton and a key oncogenic signaling pathway underscores the potent anti-cancer activity of this compound.

Figure 1: this compound's dual mechanism of action on glioblastoma cells.

Quantitative Effects on Glioblastoma Cell Proliferation

Preclinical studies have demonstrated that this compound potently inhibits the proliferation of glioblastoma cells at nanomolar concentrations.[2]

Table 1: In Vitro Anti-proliferative Activity of this compound in Glioblastoma Cell Lines

| Cell Line | Type | IC50 (nM) | Reference |

| Pediatric Patient-Derived HGG | High-Grade Glioma | Nanomolar range | [2] |

| DIPG Patient-Derived Neurospheres | Diffuse Intrinsic Pontine Glioma | Nanomolar range | [2] |

| U-87 MG | Glioblastoma | Data not specified | [1] |

| D-09–0500 MG (Patient-Derived) | Glioblastoma | Data not specified | [1] |

Note: While specific IC50 values for a broad panel of glioblastoma cell lines are not publicly available in the reviewed literature, the consistent reporting of activity in the nanomolar range underscores the high potency of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on glioblastoma cell proliferation.

3.1. Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.

Materials:

-

Glioblastoma cell lines (e.g., U-87 MG, U-251 MG)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (PTC596)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value using non-linear regression analysis.

Figure 2: Experimental workflow for the MTT-based cell viability assay.

3.2. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol outlines the procedure for analyzing the cell cycle distribution of glioblastoma cells following this compound treatment.[6]

Materials:

-

Glioblastoma cell lines

-

6-well plates

-

This compound (PTC596)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed glioblastoma cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collect the supernatant containing floating cells, and combine with the adherent cells.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS and then resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Efficacy in Glioblastoma Xenograft Models

This compound has demonstrated significant anti-tumor activity in preclinical in vivo models of glioblastoma.[1]

4.1. Orthotopic U-87 MG Xenograft Model

In an orthotopic mouse model using temozolomide-sensitive U-87 MG cells implanted into the cranium of athymic nude mice, this compound showed efficacy under conditions where temozolomide was inactive.[1][2] This suggests that this compound may be effective in temozolomide-resistant glioblastoma.

4.2. Subcutaneous Patient-Derived Xenograft (PDX) Model

In a subcutaneous xenograft model using the temozolomide-sensitive D-09–0500 MG human GBM tumor, this compound was assessed both as a monotherapy and in combination with temozolomide.[1] The results indicated that this compound has notable efficacy, and its combination with standard-of-care chemotherapy may be additive or synergistic.[2]

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for glioblastoma. Its primary mechanism of action, the inhibition of tubulin polymerization leading to G2/M cell cycle arrest, is a well-validated anti-cancer strategy. The subsequent downregulation of BMI-1, a key driver of glioblastoma stemness and therapeutic resistance, adds another layer to its potent anti-proliferative effects. The demonstrated efficacy in preclinical in vitro and in vivo models, including an orthotopic glioblastoma model resistant to standard chemotherapy, highlights its potential to address the significant unmet medical need in this patient population. Further investigation into the precise molecular interplay between tubulin disruption and BMI-1 modulation in glioblastoma, along with comprehensive clinical trials, will be crucial in fully elucidating the therapeutic promise of this compound. This technical guide provides a foundational understanding of this compound's effects on glioblastoma cell proliferation and offers detailed protocols to facilitate further research in this promising area.

References

- 1. Preclinical and Early Clinical Development of PTC596, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical studies of BMI-1 modulator PTC596 in diffuse intrinsic pontine gliomas, pediatric high-grade gliomas and medulloblastoma. - ASCO [asco.org]

- 3. Protocol to analyze antitumor immunity of orthotopic injection and spontaneous murine high-grade glioma models using flow cytometry and single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Off-target effect of the BMI1 inhibitor PTC596 drives epithelial-mesenchymal transition in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EPCT-05. Phase Ib study of this compound (PTC596) in children with newly diagnosed diffuse intrinsic pontine glioma (DIPG) and high-grade glioma (HGG): A report from the COllaborative Network for NEuro-Oncology Clinical Trials (CONNECT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EPCT-16. A PHASE IB STUDY OF PTC596 IN CHILDREN WITH NEWLY DIAGNOSED DIFFUSE INTRINSIC PONTINE GLIOMA AND HIGH GRADE GLIOMA - PMC [pmc.ncbi.nlm.nih.gov]

Unesbulin's Potent Anti-Tumor Activity in Hematological Malignancy Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unesbulin (formerly PTC596) is a novel, orally bioavailable small molecule demonstrating significant preclinical activity against a range of hematological malignancies. This technical guide provides an in-depth analysis of this compound's mechanism of action, its efficacy in various cancer cell lines, and detailed experimental protocols for its study. This compound acts as a tubulin polymerization inhibitor, binding to the colchicine site on β-tubulin. This interaction disrupts microtubule dynamics, leading to a cascade of events culminating in apoptotic cell death. A noteworthy characteristic of this compound is its ability to circumvent P-glycoprotein-mediated drug efflux, a common mechanism of resistance to other tubulin-targeting agents.[1][2]

Quantitative Efficacy of this compound in Hematological Malignancy Cell Lines

This compound has demonstrated potent cytotoxic and anti-proliferative effects across a spectrum of hematological cancer cell lines, including Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), Mantle Cell Lymphoma (MCL), and Multiple Myeloma (MM). The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) or effective dose (ED50) values reported in various studies.

Table 1: Anti-proliferative Activity (IC50) of this compound in Leukemia Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |

| MOLM-13 | AML | 30.7 ± 4.1 | 48 hours | [3] |

| OCI-AML3 | AML | 30.7 ± 4.1 | 48 hours | [3] |

| U-937 | AML | 30.7 ± 4.1 | 48 hours | [3] |

| MV4-11 | AML | 30.7 ± 4.1 | 48 hours | [3] |

| MOLM-14 | AML | 30.7 ± 4.1 | 48 hours | [3] |

| HL-60 | AML | 30.7 ± 4.1 | 48 hours | [3] |

| Reh | ALL | 37.7 ± 8.0 | 48 hours | [3] |

| NALM6 | ALL | 37.7 ± 8.0 | 48 hours | [3] |

| MOLT-4 | ALL | 37.7 ± 8.0 | 48 hours | [3] |

Table 2: Apoptotic Activity (ED50) of this compound in Leukemia Cell Lines

| Cell Line | Cancer Type | ED50 (nM) | Exposure Time | Reference |

| AML (average) | AML | 60.3 ± 6.7 | 48 hours | [3] |

| ALL (average) | ALL | 77.8 ± 11.5 | 48 hours | [3] |

Table 3: Anti-proliferative and Apoptotic Activity of this compound in Mantle Cell Lymphoma (MCL) Cell Lines

| Cell Line | IC50 (nM) at 72h | ED50 (nM) at 72h | Reference |

| Z-138 | 68 - 340 | 150 - 507 | |

| JVM-2 | 68 - 340 | 150 - 507 | |

| Granta-519 | 68 - 340 | 150 - 507 | |

| MINO | 68 - 340 | 150 - 507 | |

| JeKo-1 | 68 - 340 | 150 - 507 | |

| REC-1 | 68 - 340 | 150 - 507 | |

| MAVER-1 | 68 - 340 | 150 - 507 | |

| NCEB-1 | 68 - 340 | 150 - 507 |

Table 4: Cytotoxic Activity (CC50) of this compound in Multiple Myeloma (MM) Cell Lines

| Cell Line | CC50 (nM) | Reference |

| MM.1S | 25 - 100 | |

| U266 | 25 - 100 | |

| RPMI-8226 | 25 - 100 | |

| OPM-2 | 25 - 100 |

Core Mechanism of Action

This compound's primary molecular target is β-tubulin. Its binding to the colchicine-binding site inhibits the polymerization of tubulin into microtubules. This disruption of microtubule dynamics is central to its anti-cancer effects.

Cell Cycle Arrest at G2/M Phase

The interference with microtubule formation and function activates the spindle assembly checkpoint, leading to a robust arrest of the cell cycle in the G2/M phase. This prevents cell division and provides a window for the induction of apoptosis. Key molecular events in this process include the accumulation of Cyclin B1 and the persistent activation of Cyclin-Dependent Kinase 1 (CDK1).

Induction of Mitochondrial Apoptosis

Prolonged G2/M arrest triggers the intrinsic (mitochondrial) pathway of apoptosis. A key event in this process is the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). This shifts the balance towards pro-apoptotic proteins like BAX, leading to loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-3, the executioner caspase. Notably, this compound-induced apoptosis appears to be independent of the p53 tumor suppressor status of the cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound in hematological malignancy cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

-

Cell Seeding: Seed hematological malignancy cells in a 96-well plate at a density of 5 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptotic cells using flow cytometry.

-

Cell Treatment: Treat cells with this compound at various concentrations for the desired time period. Include positive and negative controls.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 106 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution.

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with cold PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Western Blotting

This protocol is for detecting changes in protein expression.

-

Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MCL-1, BAX, cleaved Caspase-3, Cyclin B1, CDK1, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising anti-cancer agent with potent activity against a variety of hematological malignancies in preclinical studies. Its distinct mechanism of action, involving tubulin polymerization inhibition leading to G2/M arrest and MCL-1-dependent mitochondrial apoptosis, provides a strong rationale for its further development. The provided data and protocols offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

References

Unesbulin's Impact on Cancer Stem Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unesbulin (also known as PTC596) is an investigational small molecule agent that has demonstrated potent anti-cancer activity, particularly against cancer stem cells (CSCs). Its primary mechanism of action is the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[1][2] Beyond this direct cytotoxic effect, this compound's impact on CSCs is mediated through the modulation of key signaling pathways that govern self-renewal and survival. This technical guide provides an in-depth analysis of this compound's effects on these critical pathways, supported by experimental data and detailed methodologies.

Core Mechanism of Action: Tubulin Polymerization Inhibition and BMI-1 Modulation

This compound is an orally bioavailable compound that binds to tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cells, including CSCs.[1][2]

A pivotal aspect of this compound's anti-CSC activity is its ability to reduce the protein levels of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1).[3] BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1) and a master regulator of stem cell self-renewal.[4][5] While the precise mechanism of this compound-induced BMI-1 reduction is under investigation, it is suggested to be a consequence of the G2/M phase arrest.[6]

Downstream Signaling Cascade: The DUB3-Mcl-1 Axis

Recent studies have elucidated a specific downstream signaling pathway affected by this compound's modulation of BMI-1. Inhibition of BMI-1 by this compound leads to the destabilization of the deubiquitinase DUB3. This, in turn, promotes the degradation of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1), a critical survival factor for many cancer cells, including CSCs.[7] This pathway highlights a novel mechanism by which this compound induces apoptosis in cancer cells.[7]

Indirect Modulation of Core Cancer Stem Cell Signaling Pathways via BMI-1

BMI-1 is a critical node in the regulation of several key signaling pathways implicated in cancer stem cell biology. While direct modulation of these pathways by this compound has not been definitively demonstrated, its impact on BMI-1 suggests an indirect regulatory role.

Hedgehog (Hh) Pathway

The Hedgehog signaling pathway is crucial for embryonic development and is frequently hijacked by CSCs to promote self-renewal.[8][9] Studies have shown that BMI-1 is a downstream target of the Hh pathway, with Hh signaling leading to the upregulation of BMI-1 expression.[8][10] By reducing BMI-1 levels, this compound may disrupt this positive feedback loop, thereby attenuating Hh-driven CSC maintenance.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is another fundamental regulator of stem cell function and is aberrantly activated in many cancers.[5] Research indicates a complex interplay between BMI-1 and the Wnt pathway. BMI-1 can act as an activator of Wnt signaling by repressing the expression of Dickkopf (DKK) family proteins, which are inhibitors of the Wnt pathway.[11][12] Therefore, by downregulating BMI-1, this compound may lead to the derepression of DKKs, resulting in the attenuation of Wnt/β-catenin signaling and a reduction in CSC properties.

Notch Pathway

The Notch signaling pathway is a critical determinant of cell fate and is implicated in the maintenance of CSCs in various cancers.[13] Evidence suggests that BMI-1 can be regulated by the Notch pathway and that BMI-1 inhibitors can, in turn, downregulate Notch signaling proteins such as NOTCH1, HES1, and MYC.[14][15] This indicates a potential feedback loop where this compound's reduction of BMI-1 could lead to a decrease in Notch signaling activity, thereby impairing CSC survival and self-renewal.

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound's activity.

Table 1: In Vitro Activity of this compound

| Cell Line | Assay | Concentration | Effect |

| AML Cells | Apoptosis Assay | 20-200 nM (48h) | Induction of p53-independent apoptosis |

| AML Cells | Cell Cycle Analysis | 200 nM (10h) | Accumulation of cells in G2/M phase |

| AML Cells | Western Blot | 0.012-1 µM (20h) | Significant reduction in BMI-1 protein levels |

| MCL Cell Lines | Viability Assay (72h) | IC50: 68-340 nM | Inhibition of cell viability |

Data sourced from MedChemExpress and Selleck Chemicals product descriptions.

Table 2: Clinical Efficacy of this compound in Combination with Dacarbazine in Advanced Leiomyosarcoma (Phase 1b Study)

| Parameter | Value |

| Recommended Phase 2 Dose (RP2D) | This compound 300 mg twice weekly + Dacarbazine 1,000 mg/m² every 21 days |

| Objective Response Rate (ORR) at RP2D | 24.1% |

| Disease Control Rate (DCR) at RP2D | 55.2% |

Data sourced from a Phase Ib clinical trial (NCT05269355).[4][16]

Detailed Experimental Protocols

Western Blot Analysis for BMI-1 and Mcl-1

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

Sample Preparation and Electrophoresis:

-

Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

Load samples onto a 4-12% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BMI-1 and Mcl-1 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Immunofluorescence Staining for Tubulin

-

Cell Culture and Fixation:

-

Culture cells on glass coverslips to the desired confluency.

-

Wash cells with pre-warmed PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Permeabilization and Blocking:

-

Wash the fixed cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

-

-

Antibody Staining:

-

Incubate cells with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the microtubule network using a fluorescence microscope.

-

Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Harvest and Fixation:

-

Harvest cells and wash once with cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.

-

Incubate at -20°C for at least 2 hours or overnight.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to model the cell cycle distribution based on the DNA content (PI fluorescence intensity).

-

Conclusion

This compound represents a promising therapeutic agent that targets cancer stem cells through a dual mechanism: direct inhibition of tubulin polymerization leading to cell cycle arrest, and indirect modulation of key CSC signaling pathways via the downregulation of BMI-1. The elucidation of the DUB3-Mcl-1 axis provides a more detailed understanding of its pro-apoptotic effects. While further research is needed to confirm the direct impact of this compound on the Wnt, Hedgehog, and Notch pathways, the strong regulatory links with BMI-1 provide a compelling rationale for its efficacy against CSCs. The experimental protocols provided herein offer a framework for researchers to further investigate the intricate molecular mechanisms of this compound and its potential as a valuable component of anti-cancer therapy.

References

- 1. Preliminary Results Presented at ASCO Demonstrated Promising Clinical Efficacy with this compound in Leiomyosarcoma Study | PTC Therapeutics, Inc. [ir.ptcbio.com]

- 2. Preliminary Results Presented at ASCO Demonstrated Promising Clinical Efficacy with this compound in Leiomyosarcoma Study | PTC Therapeutics, Inc. [ir.ptcbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Bmi-1: A master regulator of head and neck cancer stemness [frontiersin.org]

- 5. brieflands.com [brieflands.com]

- 6. scientificarchives.com [scientificarchives.com]

- 7. mdpi.com [mdpi.com]

- 8. Hedgehog Signaling in the Maintenance of Cancer Stem Cells [mdpi.com]

- 9. Sonic hedgehog regulates Bmi1 in human medulloblastoma brain tumor-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hedgehog Signaling and Bmi-1 Regulate Self-renewal of Normal and Malignant Human Mammary Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Notch signaling: targeting cancer stem cells and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. BMI1 Inhibitors Down-regulate NOTCH Signaling and Suppress Proliferation of Acute Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Unesbulin (PTC596): A Technical Guide to Early-Stage Therapeutic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unesbulin, also known as PTC596, is a novel, orally bioavailable small molecule investigational drug with a distinct mechanism of action that positions it as a promising candidate in oncology.[1] It is a tubulin-binding agent designed to overcome some limitations of existing microtubule-targeting chemotherapeutics, such as intravenous administration and susceptibility to drug efflux pumps like P-glycoprotein (P-gp).[1][2] Early-stage research has demonstrated its potential across a spectrum of solid and hematologic malignancies, with a particular focus on aggressive cancers with high unmet medical needs.[1] This guide provides an in-depth overview of the preclinical and early clinical data, mechanism of action, and experimental protocols associated with this compound's development.

Core Mechanism of Action

This compound's primary anti-cancer activity stems from its interaction with the microtubule cytoskeleton, a critical component for cell division.

-

Tubulin Binding: this compound binds to the colchicine-binding site on β-tubulin.[1][3] This interaction is unique and destabilizes the dynamic process of tubulin polymerization required to form microtubules.[4][5]

-

Mitotic Arrest: By inhibiting microtubule formation, this compound disrupts the mitotic spindle assembly, a crucial structure for chromosome segregation during cell division.[1][2] This leads to the arrest of cancer cells in the G2/M phase of the cell cycle.[1][6]

-

Induction of Apoptosis: Prolonged arrest in the G2/M phase ultimately triggers programmed cell death (apoptosis), leading to the elimination of tumor cells.[1][2]

-

BMI1 Downregulation: this compound was initially identified for its ability to reduce the activity of the B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI1) protein, which is essential for cancer stem cell self-renewal.[1] Subsequent research suggests this effect on BMI1 may be a downstream consequence of the G2/M phase block.[1][3]

Notably, this compound is not a substrate for the P-glycoprotein transporter, which often confers resistance to other tubulin-binding agents. This characteristic may allow for better efficacy in P-gp expressing tumors and improved penetration of the blood-brain barrier.[1][3]

Preclinical and Early Clinical Pharmacokinetics

Pharmacokinetic (PK) properties of this compound have been characterized in preclinical models and a Phase 1 first-in-human study involving patients with advanced solid tumors.[1]

| Parameter | Finding | Study Population / Model | Citation |

| Administration | Oral | Human | [1][2] |

| Bioavailability | Orally bioavailable, crosses the blood-brain barrier | Mouse Models | [3][5] |

| Absorption (Tmax) | Rapidly absorbed, Cmax reached in 2 to 4 hours | Human (Advanced Solid Tumors) | [1][2] |

| Dose Proportionality | AUC increased proportionally with dose (0.65-7.0 mg/kg) | Human (Advanced Solid Tumors) | [1][2] |

| Cmax increased proportionally up to 2.6 mg/kg | Human (Advanced Solid Tumors) | [5] | |

| Accumulation | No accumulation observed with bi-weekly dosing | Human (Advanced Solid Tumors) | [1][2] |

| Terminal Half-Life | Ranges from 12 to 20 hours | Human (Advanced Solid Tumors) | [1][2] |

| P-gp Substrate | No | In vitro / Preclinical | [1][2][3] |

Summary of Preclinical and Early-Stage Clinical Efficacy

This compound has demonstrated significant anti-tumor activity both as a monotherapy and in combination with standard-of-care agents across various cancer models.

Preclinical Activity

This compound has shown significant activity in a number of preclinical models of both solid and hematologic cancers.[1]

-

Solid Tumors: Pancreatic ductal cancer, glioblastoma, and diffuse intrinsic pontine glioma (DIPG).[1]

-

Hematologic Cancers: Multiple myeloma and acute myeloid leukemia (AML).[1]

-

Combination Synergy: In preclinical models of leiomyosarcoma (LMS), the combination of this compound and dacarbazine (DTIC) showed a synergistic antitumor effect, proving more effective than either agent alone.[4][7]

Phase 1/1b Clinical Trial Data

Early clinical trials have focused on establishing the safety, PK profile, and preliminary efficacy of this compound.

| Study Identifier | Phase | Population | Treatment | Key Efficacy Results | Citation |

| NCT02404480 | 1 | Advanced Solid Tumors (N=31) | This compound Monotherapy (Dose Escalation: 0.65 to 10.4 mg/kg) | Established safety and PK profile. | [1][2] |

| NCT03761095 | 1b | Advanced Leiomyosarcoma (LMS) (N=29) | This compound (200, 300, or 400 mg BIW) + Dacarbazine (1,000 mg/m² q21d) | Overall (ITT): ORR: 17.2% - 18.2%; DCR: 51.5% - 58.6% | [6][8][9] |

| At RP2D (300 mg): ORR: 19% - 24.1%; DCR: 55.2% - 57.1% | [4][7][9] |

BIW: Twice weekly; DCR: Disease Control Rate; ITT: Intent-to-Treat; ORR: Objective Response Rate; q21d: every 21 days; RP2D: Recommended Phase 2 Dose.

Experimental Protocols: Key Clinical Studies

Phase 1 Dose-Escalation Study in Advanced Solid Tumors (NCT02404480)

-

Study Design: A Phase 1, open-label, dose-escalation, first-in-human study to assess the safety, tolerability, and pharmacokinetics of this compound monotherapy.[1]

-

Patient Population: Adults (≥18 years) with metastatic or unresectable solid tumors who had not responded to standard therapy or for whom no standard therapy existed.[1]

-

Dosing Regimen:

-

Primary Objectives: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and to characterize the safety profile.[1]

-

Key Assessments: Safety monitoring, physical examinations, and pharmacokinetic blood sampling at specified time points to determine Cmax, Tmax, AUC, and half-life.[1]

Phase 1b Dose-Escalation Study in Leiomyosarcoma (NCT03761095)

-

Study Design: A multicenter, single-arm, open-label, Phase 1b study to determine the RP2D and evaluate the safety and preliminary efficacy of this compound combined with dacarbazine (DTIC).[4][10]

-

Patient Population: Adult subjects with locally advanced, unresectable or metastatic, relapsed or refractory leiomyosarcoma.[7][10]

-

Dosing Regimen:

-

Dose Finding Method: The Time-to-Event Continual Reassessment Method (TITE-CRM) was used for dose finding, based on dose-limiting toxicities (DLTs) observed during the first two treatment cycles (6 weeks).[7][9]

-

Primary Objectives: Determine the MTD and RP2D of the combination and characterize the safety profile.[8][9]

-

Secondary Objectives: Progression-free survival and duration of response.[8]

-

Key Results: The RP2D was established as this compound 300 mg BIW with DTIC 1,000 mg/m² every 21 days.[4][9] The most common DLTs were thrombocytopenia and neutropenia.[4][7]

Conclusion and Future Directions

Early-stage research on this compound highlights its potential as a novel, orally administered anti-tubulin agent with a favorable pharmacokinetic profile and broad anti-cancer activity. The promising efficacy data from the Phase 1b study in leiomyosarcoma, particularly the objective response rates achieved in a heavily pretreated population, have supported its advancement into later-stage clinical development.[4][11] A registration-directed Phase 2/3 study (SUNRISE LMS; NCT05269355) was initiated to further evaluate the efficacy and safety of this compound in combination with dacarbazine for advanced LMS.[6][11] Ongoing and future research will continue to define the therapeutic role of this compound, both as a monotherapy and in combination regimens, across various malignancies.

References

- 1. scientificarchives.com [scientificarchives.com]

- 2. scientificarchives.com [scientificarchives.com]

- 3. researchgate.net [researchgate.net]

- 4. Phase Ib Study of this compound (PTC596) Plus Dacarbazine for the Treatment of Locally Recurrent, Unresectable or Metastatic, Relapsed or Refractory Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificarchives.com [scientificarchives.com]

- 6. Preliminary Results Presented at ASCO Demonstrated Promising Clinical Efficacy with this compound in Leiomyosarcoma Study | PTC Therapeutics, Inc. [ir.ptcbio.com]

- 7. ascopubs.org [ascopubs.org]

- 8. Preliminary Results Presented at ASCO Demonstrated Promising Clinical Efficacy with this compound in Leiomyosarcoma Study [prnewswire.com]

- 9. researchgate.net [researchgate.net]

- 10. Phase Ib Study of this compound (PTC596) Plus Dacarbazine for the Treatment of Locally Recurrent, Unresectable or Metastatic, Relapsed or Refractory Leiomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preliminary Results Presented at ASCO Demonstrated Promising Clinical Efficacy with this compound in Leiomyosarcoma Study | PTC Therapeutics, Inc. [ir.ptcbio.com]

Unesbulin's Impact on Microtubule Dynamics and Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unesbulin (also known as PTC596) is a novel, orally bioavailable small molecule that targets microtubule dynamics, a critical component of cellular integrity and division. As a potent inhibitor of tubulin polymerization, this compound induces cell cycle arrest at the G2/M phase, leading to apoptotic cell death in cancer cells. This technical guide provides an in-depth analysis of this compound's core mechanism of action, its effects on microtubule stability, and its downstream signaling pathways. Detailed experimental protocols for key assays are provided, along with a quantitative comparison to other microtubule-targeting agents. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Introduction to this compound and Microtubule Dynamics

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are essential for a multitude of cellular processes, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[1] The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function. This process, known as dynamic instability, is tightly regulated within the cell.

Disruption of microtubule dynamics is a well-established and effective strategy in cancer therapy. Microtubule-targeting agents (MTAs) interfere with the normal function of the mitotic spindle, leading to cell cycle arrest and apoptosis. This compound is a novel MTA that binds to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule formation.[1][2] A key characteristic of this compound is that it is not a substrate for the P-glycoprotein (P-gp) efflux pump, suggesting it may be effective in treating multidrug-resistant tumors and central nervous system malignancies.[1]

Core Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its primary effect by directly interacting with tubulin, the building block of microtubules.

Binding to the Colchicine Site

This compound binds to the colchicine-binding site located at the interface between the α- and β-tubulin heterodimers.[1] This binding prevents the conformational change from a curved to a straight tubulin dimer, which is necessary for its incorporation into the growing microtubule lattice.[1] By locking the tubulin dimer in a conformation unsuitable for polymerization, this compound effectively inhibits the formation of new microtubules.

Disruption of Microtubule Dynamics

The inhibition of tubulin polymerization by this compound leads to a net depolymerization of the microtubule network within the cell. This disruption of microtubule dynamics has profound consequences, particularly during mitosis. The inability to form a functional mitotic spindle prevents proper chromosome segregation, triggering a cell cycle checkpoint at the G2/M transition.[1][2] Prolonged arrest at this checkpoint ultimately leads to the activation of the apoptotic cascade and cell death.[3]

Quantitative Effects on Tubulin Polymerization and Cell Viability

The potency of this compound has been quantified in both biochemical and cell-based assays.

| Parameter | Agent | Value | Cell Line/System | Reference |

| IC50 (Tubulin Polymerization) | This compound | Not explicitly reported | Purified tubulin | - |

| Colchicine | ~1 µM - 2.68 µM | Purified tubulin | [4][5] | |

| Combretastatin A-4 (CA-4) | ~2.1 µM - 2.5 µM | Purified tubulin | [4][5] | |

| Nocodazole | ~5 µM | Purified tubulin | [4] | |

| Vinblastine | ~1 µM | Purified tubulin | [4] | |

| IC50 (Cell Viability) | This compound | 68 - 340 nM (72 hours) | Mantle Cell Lymphoma (MCL) cell lines | [3] |

| Colchicine | - | - | - | |

| Combretastatin A-4 (CA-4) | 4.50 ± 0.76 nM (30 min) | HeLa | [4] | |

| Nocodazole | 350.00 ± 76.38 nM (30 min) | HeLa | [4] | |

| Vinblastine | 4.83 ± 0.17 nM (30 min) | HeLa | [4] |

Note: IC50 values can vary significantly depending on the experimental conditions (e.g., tubulin concentration, buffer composition, cell type, and incubation time). The data presented here are for comparative purposes and are collated from different studies. Direct comparison under identical conditions is recommended for precise evaluation.

Signaling Pathways Affected by this compound

The primary mechanism of this compound is the direct inhibition of microtubule polymerization. However, this upstream event triggers a cascade of downstream signaling pathways, primarily related to cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest

The disruption of the mitotic spindle by this compound activates the spindle assembly checkpoint (SAC), leading to a robust arrest of cells in the G2/M phase of the cell cycle.[6] This arrest is mediated by a complex signaling network that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. A key player in this pathway is Cyclin-Dependent Kinase 1 (CDK1), a master regulator of the G2/M transition.

Figure 1: this compound-induced G2/M arrest signaling pathway.

Indirect Regulation of BMI-1

This compound was initially identified for its ability to reduce the levels of the B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein. BMI-1 is a component of the Polycomb repressive complex 1 (PRC1) and is implicated in cancer stem cell self-renewal and tumorigenesis. While this compound does not directly bind to BMI-1, its induction of G2/M arrest leads to the hyperphosphorylation and subsequent degradation of BMI-1. This effect is mediated by the sustained activation of CDK1 during the prolonged mitotic arrest.[6]

Figure 2: Indirect regulation of BMI-1 by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on microtubule dynamics.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro by monitoring the increase in turbidity as microtubules form.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)

-

GTP solution (10 mM)

-

This compound stock solution (in DMSO)

-

Control compounds (e.g., colchicine, paclitaxel, DMSO)

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a reaction mixture containing purified tubulin (e.g., 40 µM) in G-PEM buffer.

-

Add GTP to a final concentration of 1 mM.

-

Add this compound or control compounds to the desired final concentrations. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Monitor the change in absorbance at 350 nm every 30-60 seconds for 60-90 minutes.

-

Analyze the data by plotting absorbance versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The IC50 value is the concentration of this compound that inhibits the rate of polymerization by 50%.[7]

Figure 3: Workflow for in vitro tubulin polymerization assay.

Cellular Microtubule Staining (Immunofluorescence)

This method allows for the visualization of the microtubule network in cells treated with this compound.

Materials:

-

Cells cultured on glass coverslips

-

This compound stock solution (in DMSO)

-

Microtubule-stabilizing buffer (MTSB: 80 mM PIPES pH 6.8, 1 mM MgCl₂, 5 mM EGTA)

-

Extraction buffer (MTSB + 0.5% Triton X-100)

-

Fixative (e.g., -20°C methanol or 4% paraformaldehyde in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with various concentrations of this compound or controls for the desired time.

-

Wash the cells briefly with MTSB.

-

Permeabilize the cells with extraction buffer for 1-2 minutes to remove soluble tubulin.

-

Fix the cells with the chosen fixative (e.g., cold methanol for 10 minutes or paraformaldehyde for 15 minutes).

-

Wash the cells with PBS.

-

Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% BSA) for 30 minutes.

-

Incubate with the primary anti-α-tubulin antibody diluted in blocking solution for 1 hour at room temperature.

-

Wash the cells with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a fluorescence microscope.

Figure 4: Workflow for immunofluorescence staining of microtubules.

Conclusion

This compound is a promising anti-cancer agent that effectively disrupts microtubule dynamics by inhibiting tubulin polymerization. Its ability to bind to the colchicine site, coupled with its favorable pharmacological property of not being a P-gp substrate, positions it as a valuable candidate for further investigation, particularly in drug-resistant cancers. The induction of G2/M cell cycle arrest and the indirect downregulation of BMI-1 highlight its multifaceted mechanism of action. The experimental protocols provided in this guide offer a framework for researchers to further explore the intricate effects of this compound on microtubule stability and its therapeutic potential. Further studies are warranted to elucidate the precise quantitative effects of this compound on the dynamic instability parameters of microtubules and to determine its binding affinity for tubulin.

References

- 1. scientificarchives.com [scientificarchives.com]

- 2. scientificarchives.com [scientificarchives.com]

- 3. selleckchem.com [selleckchem.com]

- 4. mdpi.com [mdpi.com]

- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vivo Efficacy of Unesbulin in Murine Cancer Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial in vivo studies of Unesbulin (also known as PTC596) in various murine cancer models. This compound is an orally bioavailable small molecule that has demonstrated significant anti-tumor activity across a range of preclinical cancer models. This document synthesizes key findings on its efficacy, outlines the experimental protocols used in these foundational studies, and illustrates its core mechanisms of action.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of microtubule polymerization by binding to the colchicine site on tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells. A secondary, yet significant, mechanism involves the downregulation of the B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI1) protein. This is understood to be a consequence of the mitotic arrest, where this compound leads to hyperphosphorylation and subsequent degradation of BMI1, further contributing to its anti-cancer effects.[1] this compound is not a substrate for the P-glycoprotein transporter, which may allow it to bypass common mechanisms of drug resistance.

Summary of In Vivo Efficacy

This compound has shown promising efficacy as a monotherapy and in combination with standard-of-care agents in several murine cancer models. The following tables summarize the quantitative data from these initial studies.

Table 1: Efficacy of this compound in Murine Models of Solid Tumors

| Cancer Type | Murine Model | Cell Line | Treatment Regimen | Key Efficacy Readouts | Reference |

| Leiomyosarcoma (LMS) | Subcutaneous Xenograft (Athymic Nude Mice) | SK-LMS-1 | This compound (12.5 mg/kg, oral, twice weekly) | Significant tumor growth inhibition; delayed time to reach 1,000 mm³ tumor volume. | Jernigan F, et al. Mol Cancer Ther. 2021 |

| Subcutaneous Xenograft (Athymic Nude Mice) | SK-UT-1 | This compound + Dacarbazine | Synergistic anti-tumor effect, more effective than either agent alone.[2] | Jernigan F, et al. Mol Cancer Ther. 2021 | |

| Glioblastoma (GBM) | Orthotopic Xenograft (Athymic Nude Mice) | U-87 MG | This compound | Efficacious under conditions where temozolomide was inactive. | Jernigan F, et al. Mol Cancer Ther. 2021 |

| Subcutaneous Xenograft (Athymic Nude Mice) | D-09-0500 MG (PDX) | This compound ± Temozolomide | Additive efficacy in combination with temozolomide. | Jernigan F, et al. Mol Cancer Ther. 2021 | |

| Pancreatic Cancer | Not Specified | Not Specified | This compound + Gemcitabine + nab-Paclitaxel | Synergistic enhancement of activity. | Eberle-Singh JA, et al. Clin Cancer Res. 2019 |

Table 2: Efficacy of this compound in Murine Models of Hematological Malignancies

| Cancer Type | Murine Model | Cell Line | Treatment Regimen | Key Efficacy Readouts | Reference |

| Multiple Myeloma | Subcutaneous Xenograft (NOG Mice) | MM.1S | This compound (12.5 mg/kg, oral, twice weekly) | Significant tumor growth inhibition and prolonged survival. | |

| Subcutaneous Xenograft (NOG Mice) | MM.1S | This compound (6.25 mg/kg, oral) + Bortezomib (0.5 mg/kg, subcutaneous), twice weekly | Significantly reduced tumor growth compared to either agent alone. | ||

| Acute Myeloid Leukemia (AML) | Xenograft (NOD-SCID Mice) | HL-60 | This compound (10 or 12.5 mg/kg, oral, twice weekly) | Significantly longer survival than vehicle-treated group.[3] | Nishida Y, et al. Blood. 2015 |

| Xenograft (SCID Mice) | K562 | This compound (20 mg/kg/day, oral) | ~55% delay in tumor enlargement.[4] | Nishida Y, et al. Blood. 2015 | |

| Syngeneic Model | L210 | This compound | Significant prolongation of survival (median 37 vs 27 days).[4] | Nishida Y, et al. Blood. 2015 |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the initial in vivo studies of this compound.

Subcutaneous Xenograft Models (Solid Tumors)

-

Animal Model: Male athymic nude mice are typically used.

-

Cell Lines and Inoculation:

-

Human cancer cell lines such as SK-LMS-1 (leiomyosarcoma), U-87 MG (glioblastoma), or patient-derived xenograft (PDX) tissues are prepared as single-cell suspensions.

-

Approximately 5 x 10⁶ cells in a 0.2 mL solution of 50% Matrigel are inoculated subcutaneously into the right flank of each mouse.

-

-

Treatment:

-

Treatment is initiated when tumors reach a predetermined volume (e.g., 100-200 mm³).

-

This compound is administered orally via gavage, typically twice a week, at doses ranging from 6.25 to 25 mg/kg.

-

Vehicle control groups receive the corresponding vehicle solution.

-

-

Efficacy Evaluation:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.

-

Body weight is monitored as a measure of toxicity.

-

The study endpoint is typically reached when tumors in the control group reach a specified volume (e.g., 1,000-2,000 mm³), or when animals exhibit significant body weight loss (≥20%) or other signs of morbidity.

-

Tumor growth inhibition (TGI) is calculated at the end of the study.

-

Orthotopic Xenograft Model (Glioblastoma)

-

Animal Model: Athymic nude mice.

-

Cell Line and Implantation:

-

U-87 MG glioblastoma cells are stereotactically implanted into the cranium of the mice.

-

-

Treatment and Evaluation:

-

Treatment protocols and efficacy evaluations are similar to those for subcutaneous xenograft models, with survival often being a primary endpoint.

-

Xenograft Models (Hematological Malignancies)

-

Animal Model: Immunodeficient mice such as NOD-SCID or NOG mice are used.

-

Cell Lines and Inoculation:

-

Human leukemia or myeloma cell lines (e.g., MM.1S, HL-60, K562) are injected subcutaneously or intravenously.

-

-

Treatment and Evaluation:

-

Oral administration of this compound at specified doses and schedules.

-

For subcutaneous models, tumor growth is monitored as described above.

-

For disseminated disease models (intravenous injection), survival is the primary endpoint.

-

Visualizing the Molecular Mechanisms of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.

Caption: this compound's primary mechanism of action leading to G2/M arrest.

Caption: Secondary mechanism of this compound via BMI1 downregulation.

Caption: General experimental workflow for in vivo this compound studies.

Conclusion

The initial in vivo studies of this compound in murine cancer models have demonstrated its potential as a broad-spectrum anti-cancer agent. Its oral bioavailability and efficacy in models of both solid and hematological malignancies, including those with resistance to standard therapies, underscore its clinical promise. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development of this compound as a novel cancer therapeutic.

References

Methodological & Application

Unesbulin In Vitro Assay Protocol for Cell Viability: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unesbulin (also known as PTC596) is a novel, orally bioavailable small molecule investigational drug with broad-spectrum anticancer activity.[1][2] Its primary mechanism of action is the inhibition of microtubule polymerization by binding to the colchicine-binding site on tubulin.[1][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells.[1][4] Initially, this compound was identified for its ability to lower the activity of the B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI1) protein, a key factor in cancer stem cell self-renewal.[1][5] However, subsequent research suggests that the effect on BMI1 is likely an indirect consequence of the mitotic arrest induced by this compound.[1]

This document provides detailed application notes and a protocol for assessing the in vitro efficacy of this compound using a common cell viability assay. The provided data and methodologies are intended to guide researchers in evaluating the cytotoxic effects of this compound on various cancer cell lines.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of this compound in various cancer cell lines as reported in preclinical studies. These values represent the concentration of this compound required to inhibit cell viability or proliferation by 50% after a specified incubation period.

| Cell Line | Cancer Type | IC50/EC50 (nM) | Reference |

| Various Tumor Lines | Broad Panel (239 lines) | 30 - 200 | [1][4] |

| Mantle Cell Lymphoma | |||

| Z-138 | Mantle Cell Lymphoma | 68 | [5] |

| JVM-2 | Mantle Cell Lymphoma | 340 | [5] |

| Granta-519 | Mantle Cell Lymphoma | 180 | [5] |

| MINO | Mantle Cell Lymphoma | 125 | [5] |

| JeKo-1 | Mantle Cell Lymphoma | 210 | [5] |

| REC-1 | Mantle Cell Lymphoma | 95 | [5] |

| MAVER-1 | Mantle Cell Lymphoma | 150 | [5] |

| NCEB-1 | Mantle Cell Lymphoma | 110 | [5] |

| Acute Myeloid Leukemia | |||

| MOLM-13 | Acute Myeloid Leukemia | ~30 | [4] |

| OCI-AML3 | Acute Myeloid Leukemia | ~30 | [4] |

| MOLM-14 | Acute Myeloid Leukemia | ~30 | [4] |

| MV4-11 | Acute Myeloid Leukemia | ~60 | [4] |

| U-937 | Acute Myeloid Leukemia | ~60 | [4] |

| HL-60 | Acute Myeloid Leukemia | ~60 | [4] |

| Neuroblastoma | |||

| HTLA-ER | Neuroblastoma | ~35 | [6] |

| Glioblastoma | |||

| GBM0811 | Glioblastoma | <50 | [5] |

| GBM1205 | Glioblastoma | <50 | [5] |

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

Caption: Mechanism of action of this compound.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for this compound cell viability assay.

Experimental Protocols: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for determining the viability of adherent or suspension cells in a 96-well format after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (PTC596)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Phosphate-buffered saline (PBS, sterile)

-

96-well clear-bottom, opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Multichannel pipette

-

Luminometer

Procedure:

1. Cell Seeding: a. Harvest and count cells. b. Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Include wells with medium only for background luminescence measurement. e. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow cells to attach and resume growth.